molecular formula C16H12O7 B7817718 5-((4-Carboxybenzyl)oxy)isophthalic acid

5-((4-Carboxybenzyl)oxy)isophthalic acid

Cat. No.: B7817718
M. Wt: 316.26 g/mol
InChI Key: GOZATJNCMKPSAV-UHFFFAOYSA-N
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Description

5-((4-Carboxybenzyl)oxy)isophthalic acid (C₁₆H₁₂O₇, molecular weight: 316.26 g/mol) is a tricarboxylic acid ligand with a flexible structure, featuring a central isophthalic acid backbone linked to a 4-carboxybenzyl group via an ether oxygen atom . Its molecular geometry is characterized by two nearly perpendicular benzene rings (dihedral angle: 87.78°) connected by a CH₂-O bridge, enabling conformational adaptability to diverse metal coordination environments . This flexibility, combined with three carboxylate groups, makes it a versatile building block for metal-organic frameworks (MOFs) and coordination polymers (CPs). The compound crystallizes in the orthorhombic Pbca space group (a = 10.998 Å, b = 9.276 Å, c = 25.661 Å) and forms a 3D supramolecular network via O–H···O hydrogen bonds and weak C–H···π interactions . CIA-based MOFs exhibit applications in nitroaromatic sensing, photoluminescence, and photocatalysis due to their tunable porosity and electronic properties .

Properties

IUPAC Name

5-[(4-carboxyphenyl)methoxy]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c17-14(18)10-3-1-9(2-4-10)8-23-13-6-11(15(19)20)5-12(7-13)16(21)22/h1-7H,8H2,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZATJNCMKPSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Carboxybenzyl)oxy)isophthalic acid typically involves the reaction of isophthalic acid with 4-carboxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Coordination Chemistry Reactions

The compound acts as a tricarboxylate ligand, forming metal-organic frameworks (MOFs) and coordination polymers with transition metals.

2.1. Reaction with Zn(II) and Cd(II)

Hydrothermal reactions with Zn(II) or Cd(II) salts yield complexes with diverse structures:

  • Zn2(BOABA)(OH)·H2O : A 5-connected net topology .

  • Cd3(BOABA)2(H2O)6·6H2O : A bilayer motif .

  • Cd4(BOABA)2(phen)4(OH)2·H2O : A monolayer structure with tetranuclear [Cd4(OH)2]6+ clusters .
    These complexes exhibit strong photoluminescence due to ligand-to-ligand charge transfer .

2.3. Reaction with In(III)

Indium-based MOFs (e.g., InPF-16 , InPF-17 ) are synthesized via solvothermal methods with auxiliary ligands like 1,10-phenanthroline. These frameworks show gas adsorption and sensing properties .

3.1. Molecular Geometry

The compound adopts a non-planar structure with two benzene rings oriented at ~87.78° (dihedral angle). This flexibility allows conformational adaptation in coordination environments .

3.2. Hydrogen Bonding and Supramolecular Interactions

Crystalline structures involve three O–H⋯O hydrogen bonds, forming undulating sheets with (8)-membered ring motifs. These interactions stabilize supramolecular frameworks in coordination polymers .

4.1. Sensing Reactions

  • Nitrobenzene detection : Cadmium complexes (e.g., Cd-HCIA-1) achieve a detection limit of 3.03 × 10⁻⁹ mol/L via fluorescence quenching .

  • Metal ion detection : Selective responses to MnO₄⁻, Cr(VI), and acetyl acetone (Hacac) in aqueous solutions .

4.2. Catalytic and Adsorption Reactions

Indium-based MOFs exhibit selective CO₂ adsorption and redox activity, attributed to π-electron-rich linkers .

5.2. Fluorescence Quenching Mechanism

StepProcessOutcome
Nitrobenzene adsorptionπ–π stacking in poresEnhanced orbital overlap
Electron transferBlocked charge transfer between ligandsFluorescence quenching

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized as a tricarboxylate ligand, which exhibits flexibility and conformational freedom. These properties allow it to adapt to various coordination environments, making it suitable for constructing coordination polymers and MOFs. The crystal structure reveals its potential for forming stable complexes with transition metals, enhancing its utility in diverse applications .

Metal-Organic Frameworks (MOFs)

The compound serves as a crucial building block for the synthesis of various MOFs, which have garnered attention for their high surface area and tunable porosity.

Synthesis and Characteristics

  • Synthesis Method : The compound is synthesized through hydrolysis and subsequent reactions with transition metal salts. For example, a reported method involves refluxing with sodium hydroxide followed by acidification .
  • Structural Features : MOFs constructed using this ligand often exhibit three-dimensional frameworks that enhance their stability and functionality .

Sensing Applications

The compound has been extensively researched for its application in sensing technologies due to its luminescent properties.

Detection of Nitro Compounds

  • Sensitivity : The compound has been incorporated into sensing platforms for detecting nitrobenzene (NBZ) with a limit of detection (LOD) as low as 3.03×1093.03\times 10^{-9} M. The fluorescence-quenching mechanism is attributed to the absorption of nitro compounds within the porous structure of the MOF .
CompoundTarget AnalyteLimit of DetectionMechanism
5-((4-Carboxybenzyl)oxy)isophthalic acid-based MOFNitrobenzene3.03×1093.03\times 10^{-9} MFluorescence quenching

Detection of Heavy Metals

  • The compound's coordination properties enable it to form complexes that can selectively detect heavy metals like Fe(III), enhancing its applicability in environmental monitoring .

Catalytic Applications

The compound also shows promise as a catalyst in various chemical reactions.

Catalytic Activity

  • Certain metal-organic frameworks incorporating this ligand have demonstrated catalytic capabilities in reactions such as oxidation and reduction processes, which are vital in synthetic organic chemistry .

Case Studies

  • Case Study on Nitrobenzene Detection :
    • A recent study highlighted the use of a MOF constructed from the compound that effectively detected nitrobenzene in aqueous solutions. The framework's design allowed for high sensitivity and selectivity, showcasing its potential in environmental sensing applications .
  • Case Study on Catalysis :
    • Another research effort focused on utilizing the compound in catalytic systems for organic transformations. The results indicated that the MOF exhibited significant activity, leading to high yields of desired products under mild conditions .

Mechanism of Action

The mechanism by which 5-((4-Carboxybenzyl)oxy)isophthalic acid exerts its effects depends on its specific application. For example, in MOFs, it acts as a linker that coordinates with metal ions to form stable structures. The carboxyl groups play a crucial role in forming hydrogen bonds and coordination bonds with metal centers.

Comparison with Similar Compounds

Table 1: Structural Comparison of CIA and Related Tricarboxylic Acids

Compound Name Substituents/Backbone Carboxyl Groups Flexibility Key Structural Feature Ref.
5-((4-Carboxybenzyl)oxy)isophthalic acid (CIA) Ether-linked 4-carboxybenzyl to isophthalate 3 High Perpendicular benzene rings (87.78°) [5], [12]
5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid Ether-linked 3,5-dicarboxybenzyl 4 Moderate Additional carboxy group enhances coordination [19]
5-(Bis(4-carboxybenzyl)amino)isophthalic acid Amino-linked bis(4-carboxybenzyl) 4 Low Tetrahedral node for ZMOFs [15]
5-Sulfoisophthalic acid Sulfonate group on isophthalate 2 Low Enhanced hydrophilicity and ion exchange [25]

Key Observations :

  • CIA vs. 5-((3,5-Dicarboxybenzyl)oxy)isophthalic acid : The latter has an extra carboxy group, increasing metal-binding sites but reducing conformational flexibility compared to CIA’s ether-linked structure .
  • CIA vs. 5-Sulfoisophthalic acid : Sulfonate groups in the latter improve aqueous solubility and ion-exchange capacity, whereas CIA’s carboxylates favor stronger coordination to transition metals .

Functional Analogues in MOF Design

Table 2: MOF Performance of CIA vs. Related Ligands

Ligand Metal Node Application Performance Metrics Ref.
CIA Cd(II) Nitroaromatic sensing Detection limit: 10⁻⁶ M for nitrobenzene [4], [12]
5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic acid Zn(II)/Cd(II) Photocatalysis (nitrophenol degradation) 90% degradation in 120 min under UV light [3]
5-(Bis(4-carboxybenzyl)amino)isophthalic acid In(III) Zeolite-like MOFs (ZMOFs) High CO₂ adsorption (3.2 mmol/g at 1 bar) [15]
5-(4-Carboxyphenoxy)isophthalic acid Nd(III) Near-infrared (NIR) luminescence Emission at 882, 1060, 1330 nm; stable up to 290 K [6]

Key Findings :

  • CIA vs. 5,5-Phenylenebis(methyleneoxy)diisophthalic acid : The latter’s extended π-conjugation enhances photocatalytic activity, whereas CIA’s flexible linker improves structural adaptability for guest molecule uptake .
  • CIA vs. Nd(III)-MOF ligand: CIA lacks inherent NIR luminescence unless coordinated to lanthanides, unlike the specialized amino-substituted ligand in .

Supramolecular and Crystallographic Differences

Table 3: Crystallographic Parameters of CIA and Alkyloxy Analogues

Compound Crystal System Space Group Dihedral Angle (°) Hydrogen Bonding Network Ref.
CIA Orthorhombic Pbca 87.78 O–H···O (2.58–2.67 Å), C–H···O [5], [8]
5-(Octadecyloxy)isophthalic acid (C₁₈ ISA) Lamellar P2₁/c N/A Alkyl chain packing dominates [18]
5-(Dodecyloxy)isophthalic acid (C₁₂ ISA) Hexagonal P6₃/mmc N/A Thermally stable layered structure [18]

Insights :

  • CIA vs. Alkyloxy Derivatives : CIA’s hydrogen-bonded 3D network contrasts with the alkyl chain-dominated lamellar structures of C₁₈ ISA and C₁₂ ISA, which prioritize thermal stability over porosity .

Biological Activity

5-((4-Carboxybenzyl)oxy)isophthalic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of environmental sensing and coordination chemistry. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a carboxybenzyl group attached to an isophthalic acid backbone. This configuration contributes to its solubility and reactivity, making it suitable for various applications in metal-organic frameworks (MOFs) and as a sensor.

Chemical Formula

  • Molecular Formula : C16H12O7
  • Molar Mass : 304.26 g/mol

1. Sensing Applications

Recent studies have highlighted the compound's effectiveness in detecting hazardous substances such as nitrobenzene and various antibiotics through fluorescence quenching mechanisms.

Case Study: Nitrobenzene Detection

A study demonstrated that a metal-organic framework (MOF) constructed using this compound exhibited high sensitivity towards nitrobenzene with a limit of detection (LOD) of 3.03×1093.03\times 10^{-9} M. The fluorescence-quenching mechanism involved the absorption of nitrobenzene within the MOF's pores, effectively blocking the light emission from the framework .

2. Coordination Chemistry

The compound has been utilized in synthesizing various coordination polymers (CPs), which display significant luminescent properties. These CPs can selectively detect metal ions and organic pollutants.

Table 1: Summary of Coordination Polymers Using this compound

Polymer TypeMetal Ion DetectedDetection LimitMechanism
CP1Fe(III)N/ALuminescence intensity decrease
CP2AntibioticsVariesFluorescence quenching
CP3Nitrobenzene3.03×1093.03\times 10^{-9} MAbsorption in pores

3. Environmental Applications

The compound has shown promise in environmental applications, particularly in the detection and removal of pollutants.

Case Study: Removal of Organic Pollutants

Research indicates that MOFs containing this compound can degrade organic pollutants effectively, achieving degradation rates up to 92.8% for methylene orange under specific conditions . This highlights its potential use in environmental remediation strategies.

The biological activity of this compound primarily relies on its ability to form stable complexes with metal ions and organic molecules, leading to significant changes in luminescence properties. The underlying mechanisms include:

  • Fluorescence Quenching : The presence of target analytes leads to a decrease in fluorescence intensity, which can be quantitatively measured.
  • Selective Binding : The carboxylic groups facilitate strong interactions with metal ions, enhancing selectivity for certain analytes over others.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-((4-Carboxybenzyl)oxy)isophthalic acid, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound is typically synthesized via multi-step carboxylation and etherification reactions. For example, one approach involves coupling 4-carboxybenzyl bromide with 5-hydroxyisophthalic acid under alkaline conditions (pH 8–10) at 60–80°C for 12–24 hours . Optimization requires monitoring reaction kinetics using HPLC or TLC to track intermediate formation. Solvent choice (e.g., DMF or ethanol/water mixtures) significantly impacts yield due to the compound’s solubility limitations. Post-synthesis purification via recrystallization from hot acetic acid/water (1:3 v/v) is recommended to achieve >95% purity .

Q. How should researchers characterize the crystalline structure of this compound using X-ray diffraction (XRD)?

  • Methodological Answer : Single-crystal XRD analysis reveals key structural parameters such as bond angles (e.g., O5—C1—C2 = 174.98°), torsion angles (C9—C10—C11—C12), and coordination geometry . Data collection at 100–150 K minimizes thermal motion artifacts. Refinement using SHELXL or Olex2 software requires attention to hydrogen bonding networks (e.g., O–H···O interactions between carboxyl groups), which stabilize the crystal lattice . Compare results with Cambridge Structural Database entries (e.g., CCDC 987654) to validate accuracy .

Q. What spectroscopic methods are effective for analyzing the compound’s purity and functional groups?

  • Methodological Answer :

  • FT-IR : Identify carboxylate stretches (ν(C=O) ~1700 cm⁻¹) and ether linkages (ν(C–O–C) ~1250 cm⁻¹).
  • ¹H/¹³C NMR : In DMSO-d₆, the benzyloxy proton resonates at δ 4.8–5.2 ppm, while aromatic protons appear as a multiplet at δ 7.2–8.1 ppm .
  • Elemental Analysis : Ensure <0.3% deviation from theoretical C/H/O values .

Advanced Research Questions

Q. How can computational chemistry predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s binding affinity toward metal ions (e.g., Zn²⁺, Cu²⁺). Analyze frontier molecular orbitals to predict charge transfer mechanisms . Pair computational results with experimental EXAFS data to validate metal-carboxylate bond lengths (e.g., Zn–O ≈ 2.0 Å) . For MOF design, simulate pore geometry using Materials Studio software, adjusting linker ratios to optimize surface area (>1000 m²/g) .

Q. What strategies resolve contradictions in reported porosity values for MOFs derived from this linker?

  • Methodological Answer : Discrepancies often arise from synthesis variables (e.g., solvent polarity, temperature). Conduct a factorial design experiment (2³ matrix) testing solvent (DMF vs. water), temperature (80°C vs. 120°C), and metal salt concentration (0.1 M vs. 0.3 M) . Use BET analysis to compare surface areas. If results conflict with literature, assess activation protocols (e.g., supercritical CO₂ drying vs. thermal annealing) to eliminate residual solvent effects .

Q. How does the compound’s multi-carboxylate structure influence its application in proton-conductive materials?

  • Methodological Answer : The dense carboxylate groups facilitate hydrogen-bonded networks, enhancing proton hopping. Measure conductivity via AC impedance spectroscopy (frequency range: 1 Hz–1 MHz) under varied humidity (30–90% RH). Compare activation energies (Eₐ) with analogous linkers (e.g., 5-sulfoisophthalic acid) to isolate structural contributions . Doping with imidazole or phosphoric acid can further optimize conductivity (>10⁻³ S/cm at 80°C) .

Q. What experimental and computational approaches are recommended for analyzing photoluminescence properties?

  • Methodological Answer : Excitation-emission matrix (EEM) spectroscopy (λₑₓ = 250–400 nm) identifies π→π* transitions in the aromatic system . Time-dependent DFT (TD-DFT) simulates electronic transitions, correlating oscillator strengths with experimental peaks. Quenching studies with nitroaromatics (e.g., picric acid) assess sensitivity for chemosensor applications .

Data Analysis & Validation

Q. How should researchers address discrepancies in reported crystallographic data for this compound?

  • Methodological Answer : Cross-validate using Rietveld refinement for powder XRD data to detect polymorphic variations . If bond angles differ between studies (e.g., C–O–C angle ±2°), analyze thermal ellipsoid plots for disorder or twinning artifacts . Collaborative data-sharing platforms (e.g://ICSD) enable benchmarking against global datasets .

Safety & Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data is limited, assume irritant potential due to carboxylic acid groups. Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation of fine powders . Neutralize spills with sodium bicarbonate (5% w/v) and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-((4-Carboxybenzyl)oxy)isophthalic acid
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